8-Azaguanin-hydrochlorid

Description

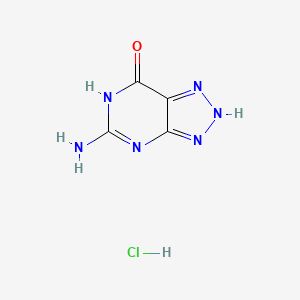

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5ClN6O |

|---|---|

Molecular Weight |

188.57 g/mol |

IUPAC Name |

5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one;hydrochloride |

InChI |

InChI=1S/C4H4N6O.ClH/c5-4-6-2-1(3(11)7-4)8-10-9-2;/h(H4,5,6,7,8,9,10,11);1H |

InChI Key |

FKZTZKFKNJPEPQ-UHFFFAOYSA-N |

Canonical SMILES |

C12=NNN=C1N=C(NC2=O)N.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action of 8 Azaguanin Hydrochlorid

Incorporation into Ribonucleic Acids (RNA)

A primary mechanism of 8-azaguanine's action is its incorporation into RNA, which subsequently disrupts normal cellular functions. medchemexpress.comdrugbank.com This process begins with its competition with natural purine (B94841) bases during the synthesis of RNA.

Competition with Natural Purine Bases during RNA Synthesis

As a structural mimic of guanine (B1146940), 8-azaguanine (B1665908) competes with guanine and hypoxanthine (B114508) for the enzymatic machinery involved in RNA synthesis. wikipedia.orgselleckchem.com Studies have shown that 8-azaguanine, in its triphosphate form (8-azaGTP), is an efficient substrate for RNA polymerases, such as T7 RNA polymerase. acs.orgacs.org This allows for its specific incorporation into the growing RNA strand opposite to cytosine residues in the DNA template, mirroring the base-pairing rule of guanine. acs.orgacs.org Despite this incorporation, research indicates that the replacement of guanine with 8-azaguanine does not significantly alter the melting temperature of base-paired RNA, suggesting that it does not majorly disrupt the stacking and hydrogen bonding interactions that stabilize the RNA secondary structure. acs.orgacs.org

Integration into Ribosomal RNA (rRNA) and Transfer RNA (tRNA)

8-azaguanine is readily incorporated into various types of RNA, including ribosomal RNA (rRNA) and transfer RNA (tRNA). royalsocietypublishing.orgsigmaaldrich.com This integration into crucial RNA molecules is a key factor in its cytotoxic effects. The presence of 8-azaguanine within these RNA structures can lead to the synthesis of non-functional proteins and disrupt the intricate process of protein synthesis. royalsocietypublishing.org Studies have demonstrated that the incorporation of 8-azaguanine into tRNA can disturb its modification, a critical step for its proper function in translation. nih.gov

Impact on Ribosome Complex Formation and Protein Translation

The incorporation of 8-azaguanine into RNA, particularly rRNA, has a profound impact on the formation and function of ribosomes, the cellular machinery responsible for protein synthesis. nih.gov Research has shown that the presence of 8-azaguanine can suppress the formation of the 43S and 80S ribosome initiation complexes. nih.govresearchgate.net This interference with the initiation of translation effectively halts protein synthesis. nih.govresearchgate.net The consequence of this inhibition is a reduction in the synthesis of essential proteins required for cell growth and division. royalsocietypublishing.org

Enzymatic Interactions and Inhibition

Beyond its incorporation into RNA, 8-azaguanine also interacts with and inhibits specific enzymes involved in purine metabolism.

Hypoxanthine-Guanine-Phosphoribosyl Transferase (HGPRTase) Substrate Activity

The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) plays a crucial role in the purine salvage pathway. In normal cells, HGPRTase can recognize and incorporate 8-azaguanine. sigmaaldrich.com This enzymatic reaction leads to the formation of 8-azaguanosine monophosphate (azaGMP), which can then be further phosphorylated and incorporated into RNA. sigmaaldrich.com This activity of HGPRTase is a key step in the metabolic activation of 8-azaguanine, ultimately leading to its cytotoxic effects. sigmaaldrich.com Cells that are deficient in HGPRTase are unable to incorporate 8-azaguanine and are therefore resistant to its effects. sigmaaldrich.comnih.gov

| Compound Name |

| 8-Azaguanine |

| 8-Azaguanine hydrochloride |

| Guanine |

| Hypoxanthine |

| 8-azaguanosine monophosphate (azaGMP) |

| Cytosine |

Interactive Data Table: Impact of 8-Azaguanine on Cellular Processes

| Cellular Process | Effect of 8-Azaguanine | Supporting Evidence |

| RNA Synthesis | Competes with guanine for incorporation into RNA. acs.orgacs.org | Efficient substrate for T7 RNA polymerase. acs.orgacs.org |

| RNA Structure | Does not significantly alter the melting temperature of base-paired RNA. acs.orgacs.org | Minimal disruption of stacking and hydrogen bonding. acs.orgacs.org |

| Ribosome Formation | Suppresses the formation of 43S and 80S initiation complexes. nih.govresearchgate.net | Leads to inhibition of protein synthesis. nih.govresearchgate.net |

| Protein Synthesis | Inhibited due to effects on ribosome function and tRNA modification. royalsocietypublishing.orgnih.govresearchgate.net | Results in reduced production of essential proteins. royalsocietypublishing.org |

| Purine Metabolism | Acts as a substrate for HGPRTase, leading to its metabolic activation. sigmaaldrich.com | Forms 8-azaguanosine monophosphate (azaGMP). sigmaaldrich.com |

Formation of 8-Azaguanosine Monophosphate (azaGMP) and Purine Nucleotide Synthesis Blockage

8-Azaguanine, a triazole analog of guanine, functions as a potent antimetabolite by disrupting the normal biosynthesis of purine nucleotides. sigmaaldrich.comdrugbank.com A critical step in its mechanism of action is its intracellular conversion into 8-azaguanosine monophosphate (azaGMP). sigmaaldrich.com This transformation is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). sigmaaldrich.comnih.gov In normal cells, HGPRTase incorporates 8-azaguanine, leading to the formation of azaGMP. sigmaaldrich.com The accumulation of azaGMP serves to block the synthesis of purine nucleotides, a pathway essential for cellular function and proliferation. sigmaaldrich.comantibodiesmanual.org

The metabolic activation of 8-azaguanine to its monophosphate form is a key determinant of its cytotoxic effects. Cells that are deficient in HGPRTase are unable to catalyze this conversion and are consequently resistant to the effects of 8-azaguanine. sigmaaldrich.com The formation of azaGMP can also occur through a two-step pathway involving purine nucleoside phosphorylase (PNP) and a subsequent nucleoside kinase. nih.gov First, PNP synthesizes 8-azaguanosine from 8-azaguanine, which is then phosphorylated by a nucleoside kinase to yield the active cytotoxic mononucleotide, 8-azaGMP. nih.gov This structural alteration, where the carbon at the 8th position of the guanine base is replaced by a nitrogen atom, disrupts its ability to form standard Watson-Crick base pairs.

| Enzyme | Action | Product | Consequence |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) | Incorporates 8-azaguanine into the purine salvage pathway. sigmaaldrich.com | 8-Azaguanosine monophosphate (azaGMP) | Blockage of purine nucleotide synthesis. sigmaaldrich.com |

| Purine Nucleoside Phosphorylase (PNP) & Nucleoside Kinase | Synthesizes 8-azaguanosine, which is then phosphorylated. nih.gov | 8-Azaguanosine monophosphate (azaGMP) | Formation of the cytotoxic mononucleotide. nih.gov |

Deamination by Guanase to 8-Azaxanthine (B11884) and Inhibitory Effects of Co-administered Agents

A significant pathway for the detoxification and inactivation of 8-azaguanine within the cell is its deamination by the enzyme guanase (also known as guanine deaminase). nih.govasm.org This enzymatic reaction converts 8-azaguanine into 8-azaxanthine, a metabolite that is non-cytotoxic and lacks carcinostatic activity. nih.govaacrjournals.orgebm-journal.org The activity of guanase can therefore determine the efficacy of 8-azaguanine, as higher levels of this enzyme lead to increased resistance. nih.gov Studies have shown that cells with inherently high resistance to 8-azaguanine often exhibit elevated levels of guanine deaminase activity. nih.gov This enzyme is not specific to 8-azaguanine and also catalyzes the hydrolytic deamination of guanine to xanthine (B1682287). asm.orgmicrobiologyresearch.org

To enhance the therapeutic potential of 8-azaguanine, researchers have investigated agents that can inhibit its deamination. The co-administration of such inhibitors can prevent the conversion of 8-azaguanine to the inactive 8-azaxanthine, thereby increasing the available concentration of the active compound at its target site. aacrjournals.orgebm-journal.org

Inhibitors of 8-Azaguanine Deamination:

Flavotin: A riboflavin (B1680620) analog, flavotin has been shown to potentiate the antitumor effects of 8-azaguanine. aacrjournals.org It is postulated to work by inhibiting tumor xanthine oxidase, which leads to an indirect inhibition of guanase through product inhibition, thus preventing the deamination of 8-azaguanine. aacrjournals.org For this effect to be positive, 8-azaguanine must be administered approximately one hour after flavotin. aacrjournals.org

6-Formylpteridine: This compound, a degradation product of folic acid, has also been found to augment the carcinostatic action of 8-azaguanine. ebm-journal.org It directly inhibits the in vitro deamination of 8-azaguanine by tumor extracts, with maximal inhibition observed when the enzyme is pre-incubated with the inhibitor before the addition of the substrate. ebm-journal.org

| Agent | Mechanism of Action | Effect on 8-Azaguanine |

| Guanase | Deaminates 8-azaguanine. nih.gov | Conversion to inactive 8-azaxanthine, leading to detoxification and resistance. nih.govaacrjournals.org |

| Flavotin | Inhibits tumor xanthine oxidase, indirectly inhibiting guanase. aacrjournals.org | Potentiates carcinostatic action by preventing deamination. aacrjournals.org |

| 6-Formylpteridine | Inhibits the enzymatic deamination of 8-azaguanine. ebm-journal.org | Augments carcinostatic activity by blocking detoxification. ebm-journal.org |

Purine Nucleoside Phosphorylase (PNP) Substrate Activity and Kinetics

8-Azaguanine serves as a substrate for purine nucleoside phosphorylase (PNP), an enzyme that catalyzes the reversible phosphorolysis of purine nucleosides. researchgate.netrsc.org In the synthetic pathway, PNP facilitates the conversion of 8-azapurines, including 8-azaguanine, into their corresponding nucleosides in the presence of α-D-ribose 1-phosphate. researchgate.net The interaction of 8-azaguanine with PNP has been studied using various techniques, including fluorescence spectroscopy, due to the fluorescent properties of the compound and its resulting nucleoside. nih.govnih.gov

Studies with calf spleen PNP have shown that 8-azaguanine is a substrate for the synthetic reaction. nih.govnih.gov The complex formed between 8-azaguanine and PNP is weaker than that formed with the natural substrate, guanine. nih.gov The dissociation constant of the 8-azaG-PNP complex increases at a pH above 7, where 8-azaguanine exists primarily as a monoanion. nih.gov Kinetic analyses indicate that the neutral form of the purine molecule, not its anion, is the substrate in the reverse synthetic reaction. nih.gov

The efficiency of PNP-catalyzed ribosylation varies depending on the source of the enzyme. Mammalian PNP forms, including those from calf spleen and humans, can effectively catalyze the synthesis of 8-azaguanosine at a pH below 7. researchgate.net In contrast, 8-azapurines are generally poor substrates for the bacterial PNP from E. coli, with catalytic rates being only about 1% of those for natural purines. researchgate.net With calf PNP as a catalyst, the ribosylation of 8-azaguanine occurs exclusively at the N9 position. mdpi.com However, when using E. coli PNP, while the main product is the N9-riboside, minor but highly fluorescent products ribosylated at the N7 and N8 positions are also formed. mdpi.com

| PNP Source | Substrate Activity with 8-Azaguanine | Ribosylation Site(s) | Reference(s) |

| Calf Spleen | Effectively catalyzes synthesis of 8-azaguanosine, especially at pH < 7. researchgate.net The complex is weaker than with guanine. nih.gov | Exclusively N9 | researchgate.netmdpi.com |

| E. coli | Poor substrate; k_cat values are approximately 1% of those for natural purines. researchgate.net | Predominantly N9, with minor N7/N8 products | researchgate.netmdpi.com |

Alteration of mRNA Splicing Mechanisms

Beyond its role as a purine antimetabolite, 8-azaguanine exerts significant effects on post-transcriptional processes, specifically by altering messenger RNA (mRNA) splicing. nih.govsigmaaldrich.comnih.gov This compound can be incorporated into RNA species, and its presence can disrupt the normal function of the splicing machinery. nih.govsigmaaldrich.com

Research has demonstrated that 8-azaguanine can induce changes in the splicing of pre-mRNA. nih.govoup.com For instance, in studies using a two-color fluorescent splicing reporter in cell lines, treatment with 8-azaguanine led to a decrease in correct splicing, indicating that the compound inhibits normal mRNA-splicing functions. nih.gov This effect is not a general perturbation of the entire splicing process but rather appears to be selective, affecting a subset of cellular RNAs. oup.com

The impact of 8-azaguanine on splicing is particularly relevant in the context of cells with mutations in splicing factor genes, such as SF3B1, which are common in myelodysplastic syndromes (MDS). nih.govnih.gov SF3B1 mutant cells show increased sensitivity to 8-azaguanine. nih.govnih.gov It is suggested that the compound's ability to simultaneously target RNA metabolism and splicing presents a unique therapeutic vulnerability in these specific cancer cells. nih.gov

Furthermore, 8-azaguanine has been shown to dramatically alter the processing of HIV-1 RNA. oup.com Treatment with the compound significantly reduces the abundance of unspliced and singly spliced viral RNAs while increasing the levels of multiply spliced RNAs. oup.com This "oversplicing" of the HIV-1 pre-mRNA, coupled with altered localization of the viral Rev protein, leads to a marked reduction in viral proteins necessary for new virion assembly. oup.comresearchgate.net

Interference with tRNA-Purine Transglycosylase Activity

8-Azaguanine interferes with the post-transcriptional modification of transfer RNA (tRNA) by interacting with the enzyme tRNA-guanine transglycosylase (TGT), also known as queuine (B138834) tRNA ribosyltransferase (QTRT). nih.gov This enzyme is responsible for exchanging the guanine at the wobble position (position 34) of the anticodon loop in specific tRNAs (for aspartic acid, asparagine, histidine, and tyrosine) with the modified nucleobase queuine. nih.govresearchgate.net

The structure of the nucleobase is crucial for recognition and processing by the TGT enzyme. Studies examining the substrate specificity of the human TGT have revealed that while it can incorporate a range of artificial 7-deazaguanine (B613801) derivatives, its activity is dramatically reduced with 8-azaguanine. nih.gov The replacement of the carbon atom at position 7 with a nitrogen is tolerated, but the substitution of the carbon at position 8 with a nitrogen, as in 8-azaguanine, results in a significant reduction in tRNA modification. nih.gov

Early studies in intact cells identified that the exchange of 8-azaguanine into tRNA by TGT is reversible, in contrast to the irreversible incorporation of substrates like queuine and 7-deazaguanine. nih.gov This suggests that the carbon atom at the 7-position may be important for rendering the modified tRNA inert to the reverse reaction catalyzed by TGT. nih.gov The interference of 8-azaguanine with the modification of tRNA is one of its mechanisms for inhibiting protein synthesis, as it can disrupt the initiation of translation. frontiersin.org

Biochemical Pathways and Cellular Effects in Research Models

Disruption of Nucleic Acid Metabolism

The primary mechanism of 8-azaguanine's cellular toxicity stems from its profound disruption of nucleic acid metabolism. By mimicking guanine (B1146940), it is recognized by cellular enzymes and incorporated into nucleic acid biosynthetic pathways, leading to the formation of fraudulent nucleotides. sigmaaldrich.com

Inhibition of Cellular Growth and Proliferation

8-Azaguanine (B1665908) effectively inhibits the growth and proliferation of various cell types, a consequence of its interference with nucleic acid synthesis. medchemexpress.comselleckchem.com This inhibitory effect is often dose-dependent. For instance, in studies with cultured mammalian cells, 8-azaguanine has been shown to reduce cell viability. medchemexpress.com Research has demonstrated that the sensitivity to 8-azaguanine can vary between different cell lines. For example, MOLT3 cells, a human T-cell leukemia line, are significantly more sensitive to the cytotoxic effects of 8-azaguanine than CEM cells, another T-cell line. medchemexpress.com

The inhibition of cell proliferation is closely linked to the activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). sigmaaldrich.comnih.gov This enzyme is responsible for converting 8-azaguanine into its active nucleotide form, 8-azaguanosine monophosphate (azaGMP). sigmaaldrich.com Cells with normal HGPRT activity incorporate azaGMP into their nucleic acids, leading to a blockage of purine (B94841) nucleotide synthesis and subsequent cell death. sigmaaldrich.com Conversely, cells deficient in HGPRT cannot activate 8-azaguanine and are therefore resistant to its cytotoxic effects. sigmaaldrich.comnih.gov This principle is utilized in genetic selection studies, where 8-azaguanine is used to select for HGPRT-deficient mutant cells. nih.govnih.govnih.govnih.gov

Cell Viability in Response to 8-Azaguanine

Comparative cytotoxic effects of 8-azaguanine on different cell lines after 24 hours of exposure.

| Cell Line | IC50 (24h) | Reference |

|---|---|---|

| MOLT3 | 10 μM | medchemexpress.com |

| CEM | 100 μM | medchemexpress.com |

Effects on Nucleic Acid Composition and Synthesis Rates

8-Azaguanine is readily incorporated into RNA, altering its composition and interfering with its normal synthesis. medchemexpress.comselleckchem.com This incorporation leads to the formation of fraudulent RNA molecules, which can disrupt protein synthesis and other cellular processes. nih.gov Studies have shown that 8-azaguanine is incorporated solely into RNA in some organisms, such as Bacillus cereus. asm.org

The compound also affects the synthesis of DNA. In synchronized cultures of the green alga Chlorella pyrenoidosa, 8-azaguanine was found to selectively inhibit the replication of nuclear DNA, while the replication of satellite DNA continued. nih.gov This suggests a specific interference with the machinery responsible for nuclear DNA synthesis. The inhibitory effects of 8-azaguanine on nucleic acid synthesis can often be reversed by the addition of natural purines like guanine or guanosine (B1672433), which compete with the analog for incorporation. asm.orgnih.gov

Cellular Morphological and Chromosomal Alterations

Exposure to 8-azaguanine can induce significant changes in cellular morphology and chromosomal integrity. These alterations are a direct consequence of the compound's interference with fundamental cellular processes.

Formation of Intracellular Inclusions

The formation of intracellular inclusions has been observed in various organisms, often as a mechanism for storing excess purines. researchgate.net While the direct formation of intracellular inclusions composed of 8-azaguanine is not explicitly detailed in the provided search results, the compound's nature as a purine analog suggests a potential for its accumulation within cells, possibly leading to the formation of such structures under certain conditions. Research on other purines like guanine has shown that they can form microcrystalline inclusions within cells. researchgate.net

Modulation of Specific Cellular Factors

8-Azaguanine has been shown to influence the levels and stability of critical proteins involved in cancer progression, including factors related to hypoxic response and tumor suppression.

Hypoxia-Inducible Factors (HIFs) are transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF is a heterodimeric protein composed of a constitutively expressed beta subunit and an oxygen-regulated alpha subunit (e.g., HIF-1α, HIF-2α). nih.govgenecards.org Under hypoxic conditions, the alpha subunit is stabilized and activates genes involved in angiogenesis, metabolism, and cell survival. nih.gov

Research has identified 8-azaguanine as a compound capable of modulating HIF levels. nih.gov In a high-throughput screen using 786-0 renal cancer cells, 8-azaguanine was found to downregulate the levels of HIF-2α. nih.gov Further investigation suggested that this effect may occur through a mechanism that is independent of the von Hippel-Lindau (VHL) tumor suppressor protein, which is a primary regulator of HIF-α degradation. nih.gov The presence of a mutated VHL protein appeared to enhance the downregulation of HIF-2α by 8-azaguanine. nih.gov

Tumor suppressor proteins are crucial for controlling cell growth and division. The von Hippel-Lindau (VHL) protein is a well-characterized tumor suppressor that targets HIF-α subunits for degradation under normal oxygen conditions. nih.gov

Studies have demonstrated that 8-azaguanine can affect the stability of mutated VHL proteins. nih.gov In a 786-0 cell line engineered to express a mutated VHL (VHL-W117A-Venus), 8-azaguanine was one of several compounds found to reliably increase the levels of this protein. nih.gov This suggests an impact on the proteostasis, or protein stability, of the tumor suppressor. nih.gov Observations of the subcellular localization revealed that treatment with 8-azaguanine resulted in a relatively uniform distribution of the VHL protein throughout the cytoplasm and nucleus. nih.gov

| Cellular Factor | Effect of 8-Azaguanine | Research Model | Key Observation |

| HIF-2α | Downregulation | 786-0 renal cancer cells | The compound lowers HIF-2α levels, with a potential VHL-independent mechanism. nih.gov |

| VHL Protein | Upregulation/Stabilization | 786-0 cells with mutant VHL | 8-Azaguanine increases levels of the mutated tumor suppressor protein VHL-W117A-Venus. nih.gov |

Induction of Cellular Response Pathways

8-Azaguanine's antineoplastic activity is closely linked to its ability to induce programmed cell death pathways, such as apoptosis.

The induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death) by 8-azaguanine is a key indicator of its cytotoxic effects. medchemexpress.com A standard method for analyzing these events in cell cultures involves staining with Annexin V, which detects early apoptotic cells, and propidium (B1200493) iodide, which identifies late apoptotic or necrotic cells with compromised membranes. medchemexpress.commedchemexpress.cn

Research has confirmed that 8-azaguanine induces a decrease in cell viability that is dependent on the dose, duration of exposure, and cell type. medchemexpress.com For example, in a study comparing two leukemia cell lines, MOLT3 cells were found to be more sensitive to the cytotoxic effects of 8-azaguanine than CEM cells. medchemexpress.com In studies on hepatic cancer cell lines (HepG2 and SMMC-7721), 8-azaguanine was shown to induce intrinsic apoptosis. bvsalud.org This process was accompanied by the upregulation of a specific pro-apoptotic marker, the protein BimS, which is an isoform of the BCL-2-like protein 11. bvsalud.org

| Cell Line | Assay Type | Key Finding |

| MOLT3 | Cytotoxicity Assay (24h) | IC₅₀: 10 μM medchemexpress.com |

| CEM | Cytotoxicity Assay (24h) | IC₅₀: 100 μM medchemexpress.com |

| H.Ep cells | Cytotoxicity Assay | IC₅₀: 2 μM selleckchem.com |

| HepG2 / SMMC-7721 | Apoptosis Analysis | Induced intrinsic apoptosis, marked by the upregulation of the pro-apoptotic protein BimS. bvsalud.org |

Mechanisms of Resistance to 8 Azaguanin Hydrochlorid

Enzymatic Resistance Mechanisms

The conversion of 8-Azaguanine (B1665908) from a benign prodrug into a cytotoxic nucleotide is the critical first step in its mechanism of action. Consequently, enzymatic alterations that prevent this bioactivation are the most common source of resistance.

The central enzyme in the activation of 8-Azaguanine is Hypoxanthine-Guanine-Phosphoribosyl Transferase (HGPRT). In normal, sensitive cells, HGPRT functions within the purine (B94841) salvage pathway, catalyzing the reaction between the purine bases hypoxanthine (B114508) or guanine (B1146940) and the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) to form their respective nucleotides. Because of its structural similarity to guanine, 8-Azaguanine is also a substrate for HGPRT. The enzyme converts it to 8-azaguanylate, a toxic nucleotide analog that disrupts nucleic acid and protein synthesis, leading to cell death.

The most direct and prevalent mechanism of resistance is the loss or significant reduction of HGPRT enzymatic activity. Cells that are HGPRT-deficient (HGPRT⁻) cannot perform the necessary phosphoribosylation of 8-Azaguanine. Without this conversion, the cytotoxic nucleotide is not formed, and the cell remains viable even in the presence of the drug. Research on various mammalian cell lines selected for 8-Azaguanine resistance consistently demonstrates that the resistant phenotype is almost invariably associated with a profound decrease in HGPRT activity, often to levels less than 1% of that found in the wild-type, sensitive parent cells.

Resistance due to HGPRT deficiency can manifest from either quantitative or qualitative changes in the enzyme itself.

Quantitative Changes: This refers to a reduction in the total amount of HGPRT protein within the cell. Mutations affecting the promoter region of the HPRT1 gene, or those leading to unstable mRNA transcripts or premature translational termination, can result in significantly lower production of the enzyme. Even if the enzyme produced is functional, its concentration may be too low to convert 8-Azaguanine to its toxic metabolite at a rate sufficient to induce cytotoxicity.

Qualitative Changes: This involves the production of a structurally altered, non-functional, or poorly functional HGPRT enzyme. Missense mutations within the coding sequence of the HPRT1 gene can lead to an enzyme with a modified active site, reducing its affinity for 8-Azaguanine or for the co-substrate PRPP. In other cases, the mutation may result in a protein that is conformationally unstable and rapidly degraded. In these instances, analysis (e.g., via Western blot) might detect normal or near-normal levels of HGPRT protein, yet enzymatic assays reveal little to no functional activity.

The table below summarizes findings from hypothetical resistant cell lines, illustrating these distinct changes.

| Cell Line Designation | Phenotype | Relative HGPRT Activity (%) | Relative HGPRT Protein Level (%) | Inferred Nature of Change |

|---|---|---|---|---|

| WT-S (Wild-Type) | Sensitive | 100 | 100 | Normal/Functional Enzyme |

| R-1 (Resistant) | Resistant | <1 | <5 | Quantitative Loss (Reduced Expression/Stability) |

| R-2 (Resistant) | Resistant | ~2 | ~90 | Qualitative Defect (Non-functional Protein) |

| R-3 (Resistant) | Resistant | 0 | 0 | Complete Absence (Gene Deletion/Null Mutation) |

Beyond permanent genetic alterations, resistance to 8-Azaguanine can also arise from epigenetic modifications that regulate gene expression. Enzyme repression, specifically the silencing of the HPRT1 gene, is a recognized mechanism. This process does not alter the DNA sequence of the gene itself but instead modifies its accessibility for transcription.

The most studied form of this repression is DNA methylation. Hypermethylation of CpG islands within the promoter region of the HPRT1 gene can lead to a condensed chromatin structure, preventing transcription factors and RNA polymerase from binding. This effectively "switches off" the gene, leading to a cessation of HGPRT protein synthesis and resulting in a resistant (HGPRT⁻) phenotype. A key feature of such epigenetic silencing is its potential for reversibility. Treatment of these resistant cells with demethylating agents can, in some cases, restore HPRT1 gene expression and revert the cells to an 8-Azaguanine-sensitive state.

Genetic and Mutational Basis of Resistance

The enzymatic changes described above are phenotypic consequences of underlying genetic or epigenetic events. The study of how these events occur, either spontaneously or through induction, is fundamental to understanding the genetics of drug resistance.

The ease with which 8-Azaguanine resistance can be selected for in cell culture has made it a classic model system in somatic cell genetics and mutagenesis. The typical experimental protocol involves treating a large population of sensitive (HGPRT⁺) cells with a concentration of 8-Azaguanine that is lethal to the vast majority. The rare cells that survive and proliferate are those that have acquired a resistance-conferring mutation, most commonly in the HPRT1 gene.

These surviving colonies can be isolated, expanded, and analyzed. This system allows for the direct measurement of spontaneous mutation rates at the HPRT1 locus in various cell types. The frequency at which resistant mutants arise provides a quantitative measure of genetic instability and the propensity for a cell line to develop drug resistance.

The table below presents representative data on the spontaneous development of 8-Azaguanine resistant mutants in different experimental cell systems.

| Experimental System | Selection Agent | Spontaneous Mutation Frequency (mutants per 106 cells) | Primary Resistance Mechanism |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | 8-Azaguanine | 1 - 10 | HGPRT Deficiency |

| Mouse Lymphoma L5178Y Cells | 8-Azaguanine | 5 - 25 | HGPRT Deficiency |

| Human Diploid Fibroblasts | 8-Azaguanine | 0.1 - 2 | HGPRT Deficiency |

While spontaneous mutations account for a baseline level of resistance, the frequency of 8-Azaguanine-resistant mutants can be dramatically increased by exposing cells to mutagenic agents. This principle forms the basis of the widely used HPRT mutation assay, a toxicological test to screen for the mutagenic potential of chemicals and physical agents.

In this assay, sensitive (HGPRT⁺) cells are treated with a test substance (e.g., a chemical like Ethyl methanesulfonate) or exposed to a physical agent (e.g., UV light, X-rays). After treatment, the cells are cultured in a medium containing 8-Azaguanine. An effective mutagen will cause damage to the DNA, increasing the rate of mutations across the genome. A subset of these induced mutations will occur within the HPRT1 gene, inactivating it and rendering the cell resistant to 8-Azaguanine.

A statistically significant increase in the number of resistant colonies in the treated population compared to an untreated control population is a clear indicator that the test agent is mutagenic. This demonstrates that the genetic basis for 8-Azaguanine resistance can be directly induced by external genotoxic insults.

Comparative Analysis with Other Resistance Systems (e.g., Ouabain (B1677812) Resistance)

The selection of mutant cells in culture is a cornerstone of genetic and cancer research. The 8-azaguanine resistance system, which primarily selects for cells deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), has been widely used. nih.gov However, it is not the only system available. A valuable comparison can be drawn with the ouabain resistance system, which operates on a different principle. Ouabain inhibits the Na+/K+-ATPase pump, and resistance arises from mutations in the gene encoding this membrane protein. nih.gov

Both 8-azaguanine and ouabain resistance selection systems are used to quantify mutation rates after exposure to potential mutagens. nih.govnih.gov Studies comparing these two systems in Chinese hamster cells have revealed both similarities and key differences. A significant shared characteristic is the influence of "expression time"—the period between mutagen exposure and the application of the selective agent. For both systems, the frequency of recovered resistant variants reaches a dose-dependent maximum after a certain expression time and then declines. nih.gov

However, the reasons for this decline likely differ. In the 8-azaguanine system, the phenomenon of metabolic cooperation is considered a major factor for the loss of resistant variants at high cell densities. nih.gov Conversely, metabolic cooperation is not observed in the ouabain resistance system. umich.edu The decline in ouabain-resistant variants is more likely attributable to generalized effects of overcrowding on cell viability. nih.gov

A comparative analysis of their effectiveness in detecting mutagens shows broad agreement for many substances, such as ethyl methanesulfonate, which is a potent mutagen in both systems. nih.gov However, their sensitivities can diverge. The ouabain system, for instance, exhibits a very low spontaneous mutation frequency (around 4 x 10⁻⁷), which allows for greater discrimination when testing weak mutagens. nih.gov On the other hand, gamma-irradiation, a known mutagen, does not appear to induce mutations in the ouabain resistance system, highlighting a potential blind spot. nih.gov This suggests that the two systems can detect different types of genetic damage and should be used in a complementary fashion for comprehensive mutagenicity testing. nih.gov

| Feature | 8-Azaguanine Resistance | Ouabain Resistance |

|---|---|---|

| Mechanism of Action of Selective Agent | Incorporation into nucleic acids via the purine salvage pathway. biologists.com | Inhibition of Na+/K+-ATPase membrane pump. nih.gov |

| Basis of Resistance | Deficiency in Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). biologists.comnih.gov | Alteration in the structure of Na+/K+-ATPase. nih.gov |

| Metabolic Cooperation | Present; reduces recovery of resistant mutants. nih.govnih.gov | Not demonstrable. nih.govumich.edu |

| Spontaneous Mutant Frequency | Relatively high (can be >10⁻⁶). oup.com | Low (approx. 4 x 10⁻⁷). nih.gov |

| Detection of Mutagens | Broadly effective but can be complicated by metabolic cooperation. nih.gov | High discrimination for weak mutagens; fails to detect some mutagens (e.g., gamma rays). nih.gov |

Cellular Adaptation and Metabolic Bypass Pathways

Metabolic cooperation is a significant cellular interaction that complicates the selection and quantification of 8-azaguanine-resistant mutants. nih.govnih.gov This phenomenon occurs in mixed populations of HGPRT-proficient (sensitive) and HGPRT-deficient (resistant) cells when they are in direct contact. biologists.com Sensitive cells convert 8-azaguanine into its toxic nucleotide, 8-azaguanylic acid. This toxic metabolite can then be transferred to adjacent resistant cells through gap junctions, leading to the death of the otherwise resistant cells. umich.edu

This "killing effect" means that the observed frequency of resistant colonies can be significantly lower than the true mutation frequency, as many genuine mutants are eliminated before they can form a colony. nih.govoup.com The degree of this effect, known as inter-clone metabolic cooperation, is dependent on cell density. nih.gov Reconstruction experiments, where a known number of resistant cells are plated with an excess of sensitive cells, have demonstrated that the efficiency of recovering resistant colonies decreases as cell density increases. nih.govoup.com

To counteract this, experimental protocols have been developed to minimize metabolic cooperation. One effective strategy is to disperse the cells after the mutation expression period and reseed them at a lower density before applying the selective pressure of 8-azaguanine. oup.com This reduces the likelihood of direct contact between sensitive and newly-arisen resistant cells, allowing for a more accurate measurement of mutation frequency. oup.com

The primary mechanism defining susceptibility or resistance to 8-azaguanine lies in the differential metabolism of the compound at the cellular level. nih.gov The toxicity of 8-azaguanine is not intrinsic; it is a pro-drug that must be anabolized to a toxic form. This conversion is mediated by the purine salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). biologists.comoup.com

In Susceptible Cells: Cells with normal (wild-type) HGPRT activity readily convert 8-azaguanine into 8-azaguanylic acid (8-azaGMP), its corresponding ribonucleotide. biologists.comarchive.org This fraudulent nucleotide is then further phosphorylated and can be incorporated into RNA, disrupting protein synthesis and leading to cell death. archive.org The efficient conversion to and subsequent utilization of 8-azaGMP is the hallmark of susceptible cells.

In Resistant Cells: The most common form of resistance to 8-azaguanine is a significant reduction or complete loss of HGPRT activity, often due to a mutation in the HPRT gene. nih.govoup.comnih.gov These HGPRT-deficient cells are unable to catalyze the conversion of 8-azaguanine to 8-azaguanylic acid. biologists.com Without this conversion, the toxic nucleotide is not formed, and the cell can proliferate in the presence of otherwise lethal concentrations of 8-azaguanine. oup.com This lack of conversion is a stable, heritable trait in resistant cell lines. oup.comoup.com

Research has shown that 8-azaguanine is a relatively poor substrate for HGPRT compared to the natural purines or other analogs like 6-thioguanine (B1684491). nih.gov Nevertheless, in susceptible cells, the conversion is sufficient to cause cytotoxicity. Autoradiographic studies confirm this differential metabolism: susceptible cells incubated with radiolabeled guanine or hypoxanthine show heavy labeling, indicating active uptake and incorporation by HGPRT, whereas HGPRT-deficient resistant cells show no such labeling. oup.com This differential conversion is the fundamental biochemical basis for the utility of 8-azaguanine as a selective agent for HGPRT-deficient mutants. nih.gov

| Cell Type | HGPRT Enzyme Status | Conversion of 8-Azaguanine to 8-Azaguanylic Acid | Phenotype |

|---|---|---|---|

| Susceptible (Wild-Type) | Active / Proficient | Efficient conversion | Sensitive to 8-Azaguanine (cell death) |

| Resistant (Mutant) | Inactive / Deficient nih.govoup.com | No or minimal conversion biologists.com | Resistant to 8-Azaguanine (cell survival) |

Synthesis and Derivatization of 8 Azaguanin Hydrochlorid and Analogues for Research

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to various 8-azaguanine (B1665908) derivatives, although controlling the position of substitution (regioselectivity) can be a challenge.

Regioselective Synthesis of Nucleoside Derivatives (N9-, N8-, and N7-)

The regioselective synthesis of 8-azaguanine nucleosides is crucial for developing specific biological probes and therapeutic candidates. Chemical methods, such as the Vorbrüggen reaction, are employed to achieve this. In one approach, the nucleosidation of silylated 8-azaguanine with an appropriate sugar derivative yielded a mixture of regioisomers. Specifically, the reaction produced the 8-azaguanin-9-yl (N9) and 8-azaguanin-7-yl (N7) derivatives in a 1:5 ratio, which could then be separated by silica (B1680970) gel chromatography. nih.gov

Another synthetic strategy involves the reaction of 8-azaguanine with phosphoroorganic synthons, which has been shown to produce a range of regioisomeric N7-, N8-, and N9-(2-(phosphonomethoxy)alkyl) derivatives. nih.gov The structural assignment of these isomers is typically confirmed using techniques like 13C NMR spectroscopy. nih.gov These methods highlight the challenge and importance of controlling regioselectivity in the chemical synthesis of 8-azaguanine analogues.

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing superior regioselectivity and efficiency under milder reaction conditions. The use of enzymes like purine (B94841) nucleoside phosphorylase (PNP) has become a cornerstone for producing 8-azaguanine nucleosides.

Application of Purine Nucleoside Phosphorylase (PNP) for Ribosylation

Purine nucleoside phosphorylase (PNP) is a key enzyme used for the enzymatic ribosylation of 8-azaguanine and its analogues. nih.govnih.govmdpi.com The enzyme catalyzes the reversible phosphorolysis of purine nucleosides, and by manipulating reaction conditions, the reverse (synthetic) pathway can be exploited to generate novel nucleosides. nih.gov

Different forms of PNP exhibit distinct specificities. For instance, recombinant calf spleen PNP catalyzes the ribosylation of 8-azaguanine almost exclusively at the N9 position when using ribose-1-phosphate (B8699412) as the ribose donor. nih.govmdpi.comacs.org In contrast, PNP from Escherichia coli also produces the N9-riboside as the predominant product but with minor, yet highly fluorescent, products ribosylated at the N8 and N7 positions. nih.govmdpi.com This inherent selectivity makes PNP a valuable biocatalyst for the gram-scale preparative synthesis of specific 8-azaguanine ribosides. nih.gov

Modulation of Product Ratios by Enzyme Active Site Mutations

A significant advancement in the enzymatic synthesis of 8-azaguanine analogues is the ability to modulate product ratios through site-directed mutagenesis of the PNP active site. nih.govnih.gov By altering key amino acid residues, the regioselectivity of the enzyme can be shifted to favor the synthesis of non-canonical nucleosides.

Table 1: Effect of PNP Source and Mutation on Ribosylation of 8-Azapurines This table is based on data from Site-Selective Ribosylation of Fluorescent Nucleobase Analogs Using Purine-Nucleoside Phosphorylase as a Catalyst: Effects of Point Mutations. nih.gov

Click to view interactive data table

| Substrate | Enzyme | Major Product(s) |

|---|---|---|

| 8-Azaguanine | Calf PNP (Wild-Type) | N9-riboside |

| 8-Azaguanine | Calf PNP (N243D Mutant) | N7-riboside |

| 8-Azaguanine | E. coli PNP (Wild-Type) | N9-riboside (major), N8-riboside (minor) |

| 2,6-Diamino-8-azapurine (B97548) | Calf PNP (Wild-Type) | N7- and N8-ribosides |

| 2,6-Diamino-8-azapurine | Calf PNP (N243D Mutant) | N7- and N9-ribosides |

Transglycosylation and One-Pot Synthesis Systems

Enzymatic synthesis has been further refined through the development of transglycosylation and one-pot cascade reactions. Transglycosylation involves the transfer of a sugar moiety from a donor nucleoside to an acceptor base, catalyzed by enzymes like E. coli PNP. seela.netresearchgate.net This method has been successfully used for the synthesis of 8-azapurine (B62227) 2'-deoxyribonucleosides using donors such as 2'-deoxyguanosine. seela.net

One-pot synthesis systems represent a highly efficient approach by combining multiple enzymatic reactions in a single vessel. seela.netwindows.net For the synthesis of 8-aza-2'-deoxyguanosine, a three-enzyme cascade has been employed, consisting of recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP). seela.netresearchgate.net This system converts 2-deoxy-D-ribose and the 8-azaguanine base directly into the desired nucleoside, streamlining the production process. seela.net While the formation of 8-aza-2'-deoxyguanosine proceeded slowly to moderate yields with this system, other 8-aza-7-deazapurine analogues were synthesized in yields greater than 50%. seela.net

Comparative Efficiency of Mesophilic and Thermophilic Enzyme Cascades

The efficiency of multi-enzymatic cascades can be influenced by the thermal stability of the enzymes used. Comparative studies have been conducted on cascades involving ribokinase, phosphopentomutase, and nucleoside phosphorylase from both mesophilic (E. coli) and thermophilic (Thermus thermophilus) organisms. nih.govnih.govresearchgate.net

These studies have shown that cascade syntheses of modified nucleosides can be performed using either route. nih.govnih.gov Notably, the riboside of 8-azaguanine was successfully synthesized using the thermophilic cascade. nih.govnih.govresearchgate.netdntb.gov.ua However, despite the higher reaction temperature for the thermophilic enzymes (80 °C vs. 50 °C for mesophilic), the enzymes from the mesophile E. coli demonstrated a significantly higher rate of product formation and resulted in a greater content of the target products. nih.govresearchgate.net This suggests that for certain polyenzymatic syntheses of modified nucleosides, the mesophilic enzyme cascade may be more appropriate. nih.govresearchgate.net

Development of Fluorescent 8-Azapurine Derivatives

Synthesis of Fluorescent Nucleosides for Biochemical Probing

The development of fluorescent analogues of natural biomolecules is a cornerstone of modern biochemical and biophysical research. These tools allow for the sensitive detection of molecular interactions and activities at both ensemble and single-molecule levels. nih.gov Among these, 8-azapurine nucleosides, which are isosteric and often isomorphic with natural purine nucleosides, have garnered significant attention. mdpi.commdpi.com Unlike their canonical purine counterparts, which are generally non-fluorescent in aqueous solutions at neutral pH, many 8-azapurines and their nucleoside derivatives exhibit measurable to strong fluorescence, making them valuable probes for investigating biochemical processes. mdpi.comrsc.org

A primary method for generating these powerful research tools is through chemo-enzymatic synthesis, which leverages the catalytic activity of enzymes to create specific nucleoside analogues. nih.gov A key enzyme in this process is purine-nucleoside phosphorylase (PNP), which catalyzes the reversible phosphorolysis of purine nucleosides. In the synthetic direction, PNP can be used to attach a ribose moiety from α-D-ribose-1-phosphate to a purine analogue base, yielding the corresponding nucleoside. researchgate.net This enzymatic approach offers an effective alternative to complex multi-step chemical syntheses. mdpi.com

Research has demonstrated that various forms of PNP can catalyze the ribosylation of fluorescent 8-azapurines, including 8-azaguanine and its analogues like 2,6-diamino-8-azapurine. mdpi.comnih.gov A notable finding is that the site of ribosylation on the 8-azapurine ring can be modulated by the choice of enzyme. For instance, recombinant calf PNP acting on 2,6-diamino-8-azapurine primarily produces N7- and N8-ribosides, whereas E. coli PNP yields a mix of N8- and N9-substituted ribosides. mdpi.com

These different ribosides possess distinct and analytically useful fluorescent properties. The N9-riboside of 2,6-diamino-8-azapurine is exceptionally fluorescent, while the N7- and N8-ribosides exhibit fluorescence that is significantly red-shifted. nih.gov This shift creates a powerful fluorogenic effect; the enzymatic cleavage of these nucleosides back to the free base results in a large change in fluorescence at specific wavelengths, enabling their use as sensitive substrates for assaying PNP activity. nih.gov

The strategic use of engineered enzymes has further expanded the synthetic possibilities. Point mutations in the active site of PNP can alter its substrate specificity and regioselectivity, directing ribosylation to a desired nitrogen atom. For example, an N243D mutant of calf PNP shifts the ribosylation of 2,6-diamino-8-azapurine to produce N9- and N7-ribosides instead of the N7- and N8-products made by the wild-type enzyme. nih.gov This precise control allows for the tailored synthesis of fluorescent nucleosides designed for specific biochemical probing applications, such as investigating the active sites of purine-related enzymes and ribozymes. mdpi.com

Interactive Data Tables

Table 1: Enzymatic Ribosylation of 8-Azapurine Analogues This table summarizes the outcomes of enzymatic ribosylation on different 8-azapurine substrates using various Purine Nucleoside Phosphorylase (PNP) enzymes.

| Substrate | Enzyme Source | Predominant Ribosylation Site(s) | Key Finding | Reference(s) |

| 2,6-diamino-8-azapurine | Recombinant Calf PNP (wild-type) | N7 and N8 | The proportion of N8/N7 products depends on reaction conditions. Both products are fluorescent. | mdpi.comnih.gov |

| 2,6-diamino-8-azapurine | E. coli PNP (wild-type) | N8 and N9 | Yields a mixture of N8 and the canonical N9-substituted ribosides. | mdpi.com |

| 2,6-diamino-8-azapurine | Recombinant Calf PNP (N243D mutant) | N9 and N7 | A point mutation alters the regioselectivity of the enzyme, favoring N9 and N7 positions. | nih.gov |

| 8-azaguanine | Recombinant Calf PNP | N7 | The mutated enzyme allows for the specific synthesis of the fluorescent N7-β-d-ribosyl-8-azaguanine. | nih.gov |

| 8-azaadenine (B1664206) | E. coli PNP (wild-type) | N/A | Accepts 8-azaadenine as a substrate, but the reaction is approximately 50-fold slower than with adenine (B156593). | nih.govpreprints.org |

Table 2: Fluorescence Properties of Selected 8-Azapurine Nucleosides This table highlights the fluorescence characteristics of various 8-azapurine nucleosides synthesized for biochemical applications.

| Compound | Form | pKₐ | Fluorescence Quantum Yield (Φ) | Maximum Emission (λₘₐₓ) | Notes | Reference(s) |

| 8-azaguanosine | Anionic | 8.05 | 0.55 | N/A | Fluorescence originates from the anionic species at neutral pH. | researchgate.net |

| 8-azainosine | Anionic | 8.0 | 0.02 | N/A | Exhibits moderate fluorescence in its anionic form. | nih.govresearchgate.net |

| 8-azaadenosine | Neutral | < 6.1 | 0.06 | N/A | A strong emitter as a neutral species; has been used as a reporter of acid-base equilibria in ribozymes. | researchgate.net |

| N7-ribosyl-2,6-diamino-8-azapurine | N/A | N/A | N/A | ~435 nm | Fluorescence is red-shifted by ~70 nm compared to the free base. | nih.gov |

| N8-ribosyl-2,6-diamino-8-azapurine | N/A | N/A | N/A | ~435 nm | Fluorescence is red-shifted by ~70 nm compared to the free base. | nih.gov |

| N9-ribosyl-2,6-diamino-8-azapurine | N/A | N/A | High | ~365 nm | Very highly fluorescent, with emission similar to the free base. | nih.gov |

Applications of 8 Azaguanin Hydrochlorid As a Research Tool

Mutagenicity Testing and Genetic Selection Systems

Use in Forward Mutation Selection Assays with Cultured Cells

8-Azaguanine (B1665908) is a cornerstone of forward mutation assays, which are designed to detect a wide range of mutation-inducing events. The principle of these assays lies in the selection of cells that have lost the function of a specific enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In normal cells, HGPRT salvages purines from the cellular environment. However, this enzyme also recognizes 8-azaguanine as a substrate, converting it into a toxic nucleotide that gets incorporated into RNA, leading to cell death.

Consequently, only cells with a mutation in the Hprt gene, resulting in a non-functional HGPRT enzyme, can survive in the presence of 8-azaguanine. This powerful selection system allows researchers to isolate and quantify rare mutant cells from a large population of normal cells. Chinese hamster V79 cells are frequently used in these assays due to their stable karyotype and high cloning efficiency.

Table 1: Induction of 8-Azaguanine Resistant Mutants in V79 Cells by Ethyl Methanesulfonate (EMS)

| EMS Concentration (µg/mL) | Treatment Time (hours) | Mutation Frequency (mutants per 10^5 survivors) |

| 0 | 2 | < 1 |

| 50 | 2 | 15 |

| 100 | 2 | 35 |

| 200 | 2 | 70 |

This table presents hypothetical data based on typical results from forward mutation assays to illustrate the dose-dependent increase in mutation frequency following exposure to a mutagen.

Evaluation of Mutagenic Potential of Chemical Substances

Building on the principle of forward mutation selection, 8-azaguanine is crucial for evaluating the mutagenic potential of various chemical substances. By treating cultured cells, such as V79 or Chinese hamster ovary (CHO) cells, with a test compound and then selecting for resistance to 8-azaguanine, scientists can determine if the chemical induces mutations in the Hprt gene.

A dose-dependent increase in the frequency of 8-azaguanine-resistant colonies following exposure to a chemical is a strong indicator of its mutagenic activity. This method has been used to assess the mutagenicity of a wide range of compounds, including environmental pollutants and potential carcinogens. For instance, studies have utilized this assay to determine the mutagenic properties of metabolites of benzo[a]pyrene, a potent carcinogen found in coal tar and tobacco smoke.

Probing Nucleic Acid and Protein Synthesis

8-Azaguanine's mechanism of toxicity, through its incorporation into RNA, also makes it a useful tool for investigating the intricate processes of nucleic acid and protein synthesis.

Employment as a Selective Blocking Agent for RNA Synthesis

Because 8-azaguanine is readily incorporated into ribonucleic acids, it can act as a selective inhibitor of RNA synthesis and function. Once incorporated, the fraudulent base can interfere with the normal processing and function of RNA molecules, ultimately leading to a cessation of protein synthesis. Research has shown that 8-azaguanine's toxicity is primarily due to its effects on RNA, as inhibition of DNA synthesis does not protect cells from its lethal effects.

In leukemia L1210 cells, 8-azaguanine has been shown to selectively inhibit protein synthesis. Studies have demonstrated that it disrupts the formation of polyribosomes, leading to an accumulation of single ribosomes (monosomes) and smaller polysomes. This indicates that 8-azaguanine specifically inhibits the initiation of translation.

Table 2: Effect of 8-Azaguanine on Protein Synthesis in L1210 Cells

| 8-Azaguanine Concentration (µM) | Inhibition of Protein Synthesis (%) |

| 1 | 20 |

| 10 | 55 |

| 100 | 85 |

This table illustrates the dose-dependent inhibition of protein synthesis by 8-azaguanine, with hypothetical data representing typical experimental outcomes.

Studies on the Role of RNA in Biological Processes

By observing the cellular consequences of 8-azaguanine incorporation into RNA, researchers can gain insights into the critical roles that properly synthesized and functioning RNA molecules play in various biological processes. The disruption of protein synthesis, for example, underscores the fidelity required in the transcription and translation machinery. The ability of 8-azaguanine to interfere with these processes highlights the importance of the intricate network of interactions between RNA, ribosomes, and other factors essential for cell viability and function.

Investigation of Purine (B94841) Metabolism and Salvage Pathways

The development of resistance to 8-azaguanine is intrinsically linked to the purine salvage pathway, making it an excellent model for studying this aspect of cellular metabolism.

The primary mechanism of resistance to 8-azaguanine is the loss of functional hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. This enzyme is responsible for recycling hypoxanthine (B114508) and guanine (B1146940) back into nucleotide pools. By selecting for and analyzing 8-azaguanine-resistant cell lines, researchers can investigate the structure, function, and regulation of HGPRT.

Studies on 8-azaguanine-resistant mouse L cell lines, for example, have revealed various mutations within the Hprt gene that lead to different levels of enzyme deficiency. Some mutant cell lines exhibit a complete loss of HGPRT activity, while others show residual, albeit altered, enzyme function. This allows for a detailed examination of the relationship between enzyme structure and its catalytic activity. The use of 8-azaguanine-resistant cells has been fundamental in elucidating the critical role of the purine salvage pathway in normal cellular function and in certain disease states.

Table 3: HGPRT Activity in 8-Azaguanine Sensitive and Resistant Cell Lines

| Cell Line | Phenotype | Relative HGPRT Activity (%) |

| Wild-Type | Sensitive | 100 |

| Mutant A | Resistant | < 1 |

| Mutant B | Resistant | 15 |

| Mutant C | Resistant | 5 |

This table provides a representative comparison of HGPRT enzyme activity in wild-type (sensitive) cells and various 8-azaguanine-resistant mutant cell lines, based on hypothetical data from research findings.

Analysis of Metabolic Flux in Cellular Systems

While 8-Azaguanine hydrochloride is a well-known inhibitor of purine nucleotide biosynthesis, its direct application as a probe for isotope-assisted metabolic flux analysis (iMFA) is not extensively documented in the reviewed literature. sigmaaldrich.com Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov Typically, stable isotopes like 13C are used to trace the flow of atoms through metabolic pathways. nih.gov

Exploration of Purine Salvage in Parasitic Organisms

Many parasitic organisms are incapable of de novo purine synthesis and therefore rely on a purine salvage pathway to acquire these essential building blocks for DNA and RNA from their hosts. This dependency makes the purine salvage pathway an attractive target for antiparasitic drug development. 8-Azaguanine has been instrumental as a research tool to explore and validate this pathway in various parasites.

In the context of the malaria parasite, Plasmodium falciparum, 8-Azaguanine has demonstrated significant inhibitory activity against the in vitro growth of different strains. nih.gov Research has shown that guanine-derived analogues, particularly 8-Azaguanine, are potent inhibitors of parasite proliferation. nih.gov These findings highlight the potential of targeting the purine salvage pathway in P. falciparum for antimalarial drug discovery.

Table 1: In Vitro Activity of 8-Azaguanine Against Plasmodium falciparum Strains

| Strain | EC50 (µM) |

|---|---|

| 3D7 | 1.71 nih.gov |

| Dd2 | 5.2 nih.gov |

| Field Isolates | 0.5 - 4.5 nih.gov |

Furthermore, in studies of the nematode Angiostrongylus costaricensis, 8-Azaguanine has been utilized as a specific inhibitor of the purine salvage pathway. researchgate.net Research demonstrated that in a culture medium where the de novo purine synthesis was blocked, the addition of hypoxanthine could rescue the development of the worms. researchgate.net However, the subsequent addition of 8-Azaguanine to this medium once again inhibited their development, confirming the parasite's reliance on the purine salvage pathway. researchgate.net

Fluorescent Probes in Biochemical and Biophysical Studies

8-Azaguanine possesses intrinsic fluorescence properties that make it a valuable tool for biochemical and biophysical investigations. nih.gov Unlike natural nucleobases, which have very low fluorescence quantum yields, 8-azaguanine exhibits measurable emission, allowing for the study of its interactions with biological macromolecules such as proteins and nucleic acids. nih.gov The fluorescence of 8-azaguanine is attributed to a minor tautomeric form and is sensitive to its environment, including pH. nih.govresearchgate.net

The fluorescence quantum yield of the neutral form of 8-azaguanine can range from 0.05 to 0.33, depending on the excitation wavelength. researchgate.net This property has been exploited to monitor enzymatic reactions in real-time. For example, the conversion of 8-azaguanine to its corresponding nucleoside by purine nucleoside phosphorylase (PNP) can be followed by changes in fluorescence, providing a means to study the kinetics of this enzyme. researchgate.net

Real-Time Monitoring of Biomolecular Interactions

The environmentally sensitive fluorescence of 8-azaguanine allows for the real-time monitoring of its interactions with other molecules. When 8-azaguanine binds to a protein or is incorporated into a nucleic acid, its fluorescence properties, such as intensity and emission wavelength, can change. These changes provide a signal that can be used to study the kinetics and thermodynamics of these interactions.

A notable application is in the study of enzyme kinetics. jasco-global.com The enzymatic conversion of 8-azaguanine by purine nucleoside phosphorylase results in a product with different fluorescent properties, allowing for the continuous monitoring of the reaction progress. researchgate.net This enables the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) in real-time. nih.gov

Application in Analytical and Clinical Assays

The fluorescent properties of 8-azaguanine and other 8-azapurines make them useful as probes in various analytical and clinical assays. Their ability to serve as substrates for enzymes involved in purine metabolism allows for the development of assays to measure the activity of these enzymes in biological samples, including crude cell homogenates.

For instance, the fluorimetric method utilizing 8-azaguanine has been successfully applied to determine the kinetic parameters for the synthesis of 8-azapurine (B62227) nucleosides by purine nucleoside phosphorylase (PNP) from both mammalian and bacterial sources. researchgate.net This method was also extended to determine the kinetic parameters for the enzyme's second substrate, α-D-ribose 1-phosphate, and for its analytical titration. researchgate.net The sensitivity of fluorescence-based assays often surpasses that of traditional spectrophotometric methods, making 8-azaguanine a valuable reagent in clinical diagnostics and pharmacological research.

Antiviral Research Applications

8-Azaguanine has been investigated for its antiviral properties, with research focusing on its ability to interfere with viral replication processes. Its structural similarity to guanine allows it to be recognized by viral enzymes and incorporated into viral nucleic acids, leading to the disruption of their function.

Inhibition of Viral Ribozyme Activity

A significant application of 8-azaguanine in antiviral research is in the study and inhibition of viral ribozymes. Ribozymes are RNA molecules with catalytic activity that are essential for the replication of certain viruses, such as the Hepatitis Delta Virus (HDV). wikipedia.org The HDV ribozyme is a self-cleaving RNA that processes the viral RNA transcripts during replication. wikipedia.org

Research has shown that 8-azaguanine can inhibit the self-cleavage activity of the HDV ribozyme. nih.gov The proposed mechanism involves the incorporation of 8-azaguanine in place of guanosine (B1672433) into the ribozyme's RNA sequence. nih.govresearchgate.net This substitution interferes with the proper folding and catalytic function of the ribozyme, thereby inhibiting viral replication. nih.gov Studies have demonstrated that the substitution of guanosines with 8-azaguanosine during in vitro transcription leads to an inhibition of the ribozyme's self-cleavage. nih.gov

In addition to its effects on HDV, 8-azaguanine has also been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1). researchgate.netresearchgate.net The mechanism of action in this context involves the alteration of viral RNA processing. researchgate.netresearchgate.net 8-Azaguanine can induce oversplicing of the HIV-1 pre-mRNA, which leads to a reduction in the levels of unspliced and singly spliced viral RNAs that are necessary for the production of structural and enzymatic proteins. researchgate.netmdpi.comnih.gov This disruption of the normal splicing pattern ultimately inhibits the assembly of new virions. researchgate.net

Studies on Viral Replication Pathways

8-Azaguanine hydrochloride serves as a critical research tool for elucidating the intricate pathways of viral replication. Its ability to interfere with nucleic acid metabolism and protein synthesis provides a mechanism to probe the vulnerabilities of various viruses. As a guanine analog, it is incorporated into viral RNA, leading to the production of non-functional transcripts and proteins, thereby inhibiting viral proliferation. This characteristic allows researchers to investigate the specific stages of the viral life cycle that are dependent on purine metabolism and accurate RNA transcription.

Detailed Research Findings

Research utilizing 8-Azaguanine has provided significant insights into the replication mechanisms of a diverse range of viruses.

Human Immunodeficiency Virus Type 1 (HIV-1): Studies have demonstrated that 8-Azaguanine inhibits HIV-1 replication by altering viral RNA processing researchgate.netresearchgate.net. This interference occurs through two primary mechanisms. Firstly, it induces the oversplicing of the HIV-1 pre-mRNA. This excessive splicing reduces the levels of unspliced and singly-spliced viral RNAs, which are essential for encoding structural, enzymatic, and regulatory proteins necessary for the assembly of new virions researchgate.net. Secondly, 8-Azaguanine alters the localization of the HIV-1 Rev protein, causing the sequestration of incompletely spliced RNAs within the nucleus researchgate.netresearchgate.net. This prevents their transport to the cytoplasm for translation, effectively halting the production of key viral components researchgate.net. These findings highlight the dependency of HIV-1 on host cell RNA processing machinery and present a target for antiviral strategies.

Hepatitis Delta Virus (HDV): In the context of HDV, a virus that requires hepatitis B virus for its own replication, 8-Azaguanine has been identified as an inhibitor of the antigenomic HDV ribozyme researcher.life. The catalytic activity of this ribozyme is crucial for the processing of the viral RNA genome during replication. By inhibiting this key enzymatic step, 8-Azaguanine effectively reduces HDV replication. Research has shown a significant decrease in HDV replication in differentiated HepaRG cells upon treatment with 8-Azaguanine researcher.life.

Vaccinia Virus: Early studies also investigated the effect of 8-Azaguanine on the synthesis of vaccinia virus, a large, complex DNA virus nih.gov. These studies contributed to the understanding of the viral replication cycle and the essential components required for the production of new virus particles.

The utility of 8-Azaguanine as a research tool lies in its ability to dissect the molecular events of viral replication. By observing the specific inhibitory effects, scientists can identify critical viral enzymes and pathways, paving the way for the development of targeted antiviral therapies.

Interactive Data Table: Effects of 8-Azaguanine on Viral Replication

The following table summarizes key findings from studies on the application of 8-Azaguanine in viral replication research.

| Virus Studied | Key Effect | Mechanism of Action | Research Outcome |

| HIV-1 | Inhibition of replication | Induces oversplicing of viral pre-mRNA; Alters localization of Rev protein, leading to nuclear sequestration of viral RNAs researchgate.netresearchgate.net. | Marked reduction in unspliced and singly-spliced viral RNAs, preventing synthesis of essential viral proteins researchgate.net. |

| Hepatitis Delta Virus (HDV) | Inhibition of replication | Inhibits the antigenomic HDV ribozyme researcher.life. | Significant decrease in HDV replication in cell culture researcher.life. |

Advanced Spectroscopic and Structural Analysis of 8 Azaguanin Hydrochlorid

Crystal Structure Analysis

The crystalline form of 8-Azaguanine (B1665908) hydrochloride has been a subject of detailed structural investigation to understand its three-dimensional arrangement and the forces governing its molecular assembly.

X-ray diffraction studies have been instrumental in determining the crystal structure of 8-Azaguanine hydrochloride monohydrate. Early investigations prepared crystals by cooling a concentrated solution of 8-azaguanine in 5N hydrochloric acid, which resulted in the growth of colorless, well-formed needles. iucr.org These studies established the fundamental crystallographic parameters of the compound.

The crystal structure of 8-azaguanine hydrochloride monohydrate consists of parallel, planar sheets formed by base-paired 8-azaguaninium cations. iucr.org This arrangement is stabilized by a network of hydrogen bonds. The presence of the nitrogen atom at the 8-position provides additional possibilities for hydrogen bonding compared to its natural analog, guanine (B1146940) hydrochloride. iucr.org Within the crystal lattice, all potential hydrogen bonds are formed, with the exception of the N8 atom, which does not participate in the hydrogen bonding pattern. nih.govnih.gov The hydrogen atom in the imidazo (B10784944) ring is located on the N9 position. nih.govnih.gov

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | iucr.orgiucr.org |

| Space Group | P21/a (or P21/n) | iucr.orgiucr.org |

| a | 10.94 ± 0.02 Å / 5.476 (2) Å | iucr.orgiucr.org |

| b | 12.99 ± 0.02 Å / 13.058 (8) Å | iucr.orgiucr.org |

| c | 5.56 ± 0.01 Å / 10.992 (6) Å | iucr.orgiucr.org |

| β | 93.5° ± 0.2° / 85.11 (2)° | iucr.orgiucr.org |

| Molecules per cell (Z) | 4 | iucr.orgiucr.org |

| Measured Density | 1.71 g·cm⁻³ | iucr.org |

| Calculated Density | 1.72 g·cm⁻³ / 1.750 g·cm⁻³ | iucr.orgiucr.org |

Note: Variations in cell parameters are due to different experimental determinations reported in the literature.

Beyond hydrogen bonding, the crystal packing of 8-azaguanine is characterized by significant intermolecular interactions. A notably short perpendicular distance of 3.25 Å is observed between the planes of successive 8-azaguanine molecules in the monohydrate crystal form. nih.govnih.govnih.gov This close proximity is indicative of intermolecular interactions of the charge-transfer type. nih.govnih.gov

In this arrangement, the chloride anions are positioned above and below the purine (B94841) rings of adjacent planes. iucr.org The formation of such charge-transfer complexes, where one molecule acts as an electron donor and another as an acceptor, is a key feature of the solid-state structure of 8-azaguanine derivatives. nih.govnih.govnih.gov This tight molecular packing also accounts for the observed crystal density. iucr.org

Fluorescence Spectroscopy Studies

8-Azaguanine is a fluorescent analog of the natural nucleobase guanine, and its intrinsic emission properties have been leveraged to study molecular interactions and dynamics. nih.gov

Unlike many natural purines, 8-azaguanine exhibits significant fluorescence in aqueous media. nih.govresearchgate.net The fluorescence quantum yield of its neutral form is notably dependent on the excitation wavelength, with reported values ranging from 0.05 to 0.33. nih.govresearchgate.net This variability is a hallmark of its complex photophysical behavior, which is linked to the existence of multiple tautomeric forms in the ground state. researchgate.net The blue emission observed from the neutral form of 8-azaguanine does not originate from its most abundant tautomer but rather from a minor tautomeric form. nih.govresearchgate.net

The fluorescence of 8-azaguanine is highly sensitive to the pH of the medium. nih.govresearchgate.net This pH dependence allows it to be used as a probe for the ionization states of purines in various environments, such as in structured RNAs. nih.gov The spectral properties of the neutral form, which predominates at acidic to neutral pH, differ significantly from those of the monoanionic form, which exists at higher pH values. For instance, at pH 7, the fluorescence of the related nucleoside, 8-azaguanosine, originates entirely from its anionic species (pKa = 8.05). nih.govresearchgate.net This demonstrates that deprotonation significantly alters the electronic structure and, consequently, the emissive properties of the 8-azapurine (B62227) ring system.

| Compound | pKa | Source |

|---|---|---|

| 8-Azaguanosine | 8.05 | nih.govresearchgate.net |

| 8-Azainosine | 8.0 | nih.govresearchgate.net |

The fluorescence characteristics of 8-azaguanine are intrinsically linked to annular prototropic tautomerism—the equilibrium between different isomers that differ by the location of a proton. nih.govresearchgate.net In the ground state, 8-azaguanine exists as a mixture of tautomers. Quantum chemistry calculations have shown that tautomers protonated at positions N1 and N9 are the dominant neutral forms. nih.gov

However, spectroscopic studies reveal that the principal N(9)-H tautomer is virtually non-fluorescent. nih.govresearchgate.net The observed blue fluorescence arises from a minor tautomer, the N(8)-H form, which is present to the extent of only 10-15% in the ground state equilibrium. nih.govresearchgate.net This indicates that the minor tautomer has a much higher fluorescence quantum yield than the major form.

This phenomenon is related to excited-state proton transfer (ESPT), a process where a proton moves from one position to another upon photoexcitation. mdpi.com While detailed kinetic analyses have been performed on related compounds like 8-azaxanthine (B11884), the principles apply to the 8-azapurine family. mdpi.comresearchgate.net The tautomeric equilibrium can shift significantly in the excited state, favoring the formation of a more emissive species. This dynamic process is fundamental to understanding why a minor ground-state tautomer is responsible for the compound's characteristic fluorescence. nih.gov

Time-Resolved Emission Spectroscopy and Phototransformation Models

The photophysical behavior of 8-Azaguanine is complex, largely governed by tautomeric equilibria and solvent interactions. nih.gov Time-resolved emission spectroscopy (TRES) has been a critical tool in elucidating the intricate excited-state dynamics and the mechanisms of phototransformation. researchgate.netnih.gov

Computational and experimental studies have revealed that the fluorescence of 8-Azaguanine in solution is primarily attributed to the presence of a minor tautomer, 8H-8-Azaguanine, while the major tautomer, 9H-8-Azaguanine, is essentially non-fluorescent. researchgate.netnih.gov The investigation into the excited-state relaxation pathways provides a clear rationale for this significant difference in emission properties. nih.govnih.gov

Detailed Research Findings

Time-resolved studies on 8-azapurine derivatives, such as 8-azaxanthine, in protic solvents have identified dual emissions, which are often isotope-dependent. mdpi.com This phenomenon is indicative of an excited-state proton transfer (ESPT), leading to the formation of a phototautomer. researchgate.netmdpi.com TRES measurements show that the long-wavelength emission band is delayed relative to the excitation pulse and the decay of the short-wavelength band. researchgate.netnih.gov This kinetic relationship suggests a two-state phototransformation model where the initially excited state converts to a different emissive species. researchgate.net

For instance, in studies of 8-azaxanthine in methanol, the rise time of the long-wavelength fluorescence was found to be 0.4–0.5 ns, which corresponds to the primary decay component of the short-wavelength band. researchgate.netnih.gov Global analysis of the fluorescence decay kinetics for these systems typically reveals multiple exponential components, reflecting the complex processes occurring in the excited state. researchgate.net

Below is a representative table of kinetic parameters derived from the global analysis of time-resolved fluorescence data for 8-Azaxanthine, a closely related 8-azapurine, in methanol.

| Parameter | Value | Description |

|---|---|---|

| τ₁ (Rise Time) | 0.4 - 0.5 ns | Rise time of the long-wavelength emission band (~420 nm), corresponding to the decay of the short-wavelength band. researchgate.netnih.gov |

| τ₂ (Decay Time) | 6.4 ns | Decay time attributed to the long-wavelength emission band of the phototransformed species. researchgate.net |

| τ₃ (Decay Time) | Intermediate | A third, intermediate decay time is also identified, suggesting additional relaxation pathways. researchgate.net |

Phototransformation Models

Quantum-chemical methods, particularly the MS-CASPT2 approach, have been employed to model the photochemical relaxation pathways of the 8-Azaguanine tautomers, providing a robust explanation for their differing fluorescence behaviors. nih.gov

9H-8-Azaguanine (Major, Non-fluorescent Tautomer): The primary photochemical event for the 9H tautomer begins with the population of the 1(ππ* La) state upon excitation. nih.gov From this state, the molecule evolves over a small energy barrier toward a conical intersection with the ground state. nih.gov This provides an efficient pathway for non-radiative decay, effectively quenching any potential fluorescence and explaining why this major tautomer is non-emissive. nih.gov

8H-8-Azaguanine (Minor, Emissive Tautomer): The relaxation mechanism for the 8H tautomer is dependent on the excitation energy. researchgate.netnih.gov

Lower-Energy Excitation: When the lower-energy S11(ππ) state is directly populated, the system evolves without a barrier to the S11(ππ) minimum energy region. nih.gov Relaxation from this stable excited state minimum occurs via the release of excess energy as fluorescence, resulting in the observed emission. nih.gov